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molecular formula C12H16N2O B8480357 3-Amino-5-(tert-butyl)-2-methoxybenzonitrile

3-Amino-5-(tert-butyl)-2-methoxybenzonitrile

Cat. No. B8480357
M. Wt: 204.27 g/mol
InChI Key: BKBXULUNMQDZHV-UHFFFAOYSA-N
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Patent
US07592332B2

Procedure details

The above benzonitrile (100 mg, 0.427 mmol) was dissolved in 1:1 ethyl acetate/methanol (10 mL) in a nitrogen-flushed flask. Ammonium formate (270 mg, 4.27 mmol) and palladium on carbon (30 mg, 10% wet) were added and the mixture was heated to reflux for 30 min. The reaction was cooled to room temperature and filtered through a pad of diatomaceous earth, eluting with ethyl acetate. The ethyl acetate was evaporated under vacuum. The resulting residue was purified by chromatography on silica gel (1:1 ethyl acetate/hexanes) to afford the title compound, (67 mg, 77%) as a colorless oil.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
ethyl acetate methanol
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
catalyst
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[C:1](#[N:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:9]([O-:11])=O.[NH4+:12]>C(OCC)(=O)C.CO.[Pd]>[NH2:12][C:4]1[C:3]([O:11][CH3:9])=[C:2]([CH:7]=[C:6]([C:2]([CH3:7])([CH3:3])[CH3:1])[CH:5]=1)[C:1]#[N:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
ethyl acetate methanol
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC.CO
Step Two
Name
Quantity
270 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed flask
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
eluting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography on silica gel (1:1 ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C#N)C=C(C1)C(C)(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 153.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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